molecular formula C10H12N2O3S B2828373 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid CAS No. 1700207-46-0

3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid

Cat. No.: B2828373
CAS No.: 1700207-46-0
M. Wt: 240.28
InChI Key: NNIRDXDNHWLQLV-UHFFFAOYSA-N
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Description

“3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid” is a chemical compound. It is related to the thiazole group of compounds, which have been found to have diverse biological activities .

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Pharmacological Screening : One study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiazol-2-ylcarbamoyl compounds, demonstrating their potential as antihypertensive α-blocking agents due to their good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
  • Antimicrobial Applications : Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized, with several showing promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Material Science and Luminescence

  • Luminescent Metal Complexes : A study synthesized 3-(thiazol-2-yl carbamoyl) propanoic acid derivatives and investigated their coordination with various metals, leading to luminescent complexes with potential applications in material science and as biological markers (Kanwal, Imran, Adil, Shaik, & Al-Warthan, 2020).

Chemical Properties and Reactions

  • Cycloaddition Reactions : Research on the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids has provided insights into the synthesis of pyrrolo[1,2-c]thiazoles, demonstrating the versatility of these compounds in creating novel heterocyclic structures (Cardoso, Kaczor, Silva, Fausto, Melo, & Gonsalves, 2006).

Properties

IUPAC Name

3-(1,3-thiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(12-10-11-3-4-16-10)6-1-2-7(5-6)9(14)15/h3-4,6-7H,1-2,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIRDXDNHWLQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=NC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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